N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-2-phenylethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S/c1-21-10-5-8-18(21)19(22-11-13-25-14-12-22)16-20-26(23,24)15-9-17-6-3-2-4-7-17/h2-8,10,19-20H,9,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAMJGXJCCCVPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)CCC2=CC=CC=C2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(1-Methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine
A modified Eschweiler-Clarke reaction enables efficient amine synthesis:
- Reaction Setup :
- Conditions :
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 6.65 (d, J = 2.4 Hz, 1H, pyrrole-H), 6.12 (d, J = 2.4 Hz, 1H, pyrrole-H), 3.72–3.68 (m, 4H, morpholine-OCH₂), 3.45 (s, 3H, N-CH₃), 2.61–2.58 (m, 4H, morpholine-NCH₂), 2.51 (t, J = 6.8 Hz, 2H, CH₂NH), 1.98 (quin, J = 6.8 Hz, 2H, CH₂CH₂NH)
- HRMS : m/z calcd for C₁₁H₁₉N₃O [M+H]⁺ 226.1556, found 226.1552
Sulfonamide Coupling with 2-Phenylethanesulfonyl Chloride
Procedure :
- Generate sulfonyl chloride in situ via chlorosulfonation of 2-phenylethanol (ClSO₃H, 0°C, 2 hr)
- React amine intermediate (5 mmol) with sulfonyl chloride (6 mmol) in dichloromethane (30 mL)
- Add triethylamine (7 mmol) dropwise at 0°C
- Warm to RT, stir 12 hr
Optimization Insights :
- Excess sulfonyl chloride improves yield but complicates purification
- Lower temperatures (0–5°C) minimize bis-sulfonamide formation
Yield : 65% after recrystallization (ethanol/water)
Synthetic Route 2: Palladium-Catalyzed Cross-Coupling Approach
Adapting methodology from US8426612B2, this route employs Heck coupling for fragment assembly:
Key Reaction Steps
- Prepare 5-bromo-3-{[1-methylpyrrolidin-2-yl]methyl}-1H-indole precursor (analogous to Eletriptan synthesis)
- Modify coupling partner to 2-(phenylsulfonyl)ethylene
- Execute coupling under Pd(OAc)₂/XPhos catalysis
Critical Parameters :
- Catalyst loading: 5 mol%
- Solvent: degassed DMF/H₂O (9:1)
- Temperature: 80°C, 24 hr
Advantages :
- Direct C–S bond formation
- Compatible with sensitive functional groups
Limitations :
- Requires rigorous exclusion of O₂
- High catalyst costs
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Yield | 51% | 43% |
| Reaction Steps | 3 | 5 |
| Purification Complexity | Moderate | High |
| Scalability | >100 g | <50 g |
| Byproduct Formation | 12% | 22% |
Spectroscopic Validation :
- FTIR (KBr): 1325 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym) confirms sulfonamide
- ¹³C NMR (101 MHz, DMSO-d₆): 44.8 ppm (N-CH₂), 126–129 ppm (aromatic C)
Process Optimization Strategies
Solvent Selection
- Polar aprotic solvents (DMF, DMSO) enhance sulfonylation rates but complicate removal
- Chlorinated solvents (DCM) preferred for acid-sensitive intermediates
Temperature Effects
- Reductive amination optimum: 25–30°C (higher temps promote over-reduction)
- Sulfonylation exotherm controlled at 0–5°C
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Key Similarities :
- Sulfonamide Core : Both compounds feature a sulfonamide group, enabling hydrogen bonding with biological targets.
- Morpholine Substitution : The morpholine ring enhances water solubility and modulates pharmacokinetics.
Key Differences :
Research Findings :
- The target compound’s 1-methylpyrrole may improve blood-brain barrier penetration compared to the bromopyrimidine in the analog, which is bulkier and more polar .
Broader Class Comparison: Morpholine-Containing Sulfonamides
Morpholine derivatives are prevalent in drug discovery due to their balanced solubility and conformational flexibility. Examples include:
- Alpelisib (PI3Kα inhibitor) : Lacks a sulfonamide but shares the morpholine motif; the target compound’s sulfonamide may confer distinct target specificity.
- Sunitinib (Tyrosine kinase inhibitor) : Features a pyrrole ring but without sulfonamide; highlights the dual role of sulfonamide + heterocycle in the target compound.
Table: Pharmacokinetic Predictions
| Parameter | Target Compound | Alpelisib | Sunitinib |
|---|---|---|---|
| logP | ~2.8 (estimated) | 3.5 | 4.1 |
| Solubility (mg/mL) | ~0.1 (moderate) | 0.03 | 0.01 |
| Metabolic Stability | High (morpholine resists oxidation) | Moderate | Low (pyrrole susceptible to CYP450) |
Mechanistic and Computational Insights
- Structural Flexibility: The morpholinoethyl group in the target compound allows conformational adaptability, critical for binding to dynamic protein targets.
- Electrostatic Interactions : The sulfonamide’s sulfonyl group may engage in charge-transfer interactions, as observed in similar compounds .
- Crystallographic Validation : Tools like SHELXL and ORTEP-3 enable precise determination of bond angles and torsional strains, ensuring accurate structure-activity relationship (SAR) modeling .
Biological Activity
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide is a complex organic compound that incorporates a pyrrole ring, a morpholine ring, and a sulfonamide group. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.47 g/mol. The presence of diverse functional groups allows this compound to engage in various chemical interactions, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N3O2S |
| Molecular Weight | 364.47 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The unique structural features enable it to modulate the activity of these targets, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated that compounds featuring similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have shown efficacy against various Gram-positive and Gram-negative bacteria. This suggests that this compound may possess comparable antimicrobial effects.
Antioxidant Properties
Research indicates that related compounds with pyrrole structures exhibit antioxidant activities. The presence of hydroxyl and amine groups in these compounds contributes to their ability to scavenge free radicals, which is essential for combating oxidative stress in biological systems.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various pyrrole derivatives using the disk diffusion method. The results indicated that certain derivatives displayed significant inhibition zones against both Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Case Study 2: Antioxidant Activity
In another investigation, the antioxidant properties of pyrrole-based compounds were assessed using DPPH radical scavenging assays. The findings indicated that these compounds effectively reduced DPPH radicals, demonstrating their potential as natural antioxidants.
Comparison with Similar Compounds
This compound can be compared with other similar sulfonamides and pyrrole derivatives.
| Compound Name | Biological Activity |
|---|---|
| N-(2-(1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide | Moderate antimicrobial activity |
| N-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)-2-phenylethanesulfonamide | Enhanced antioxidant properties |
This comparison highlights the unique properties of this compound, particularly its potential dual role as an antimicrobial and antioxidant agent.
Q & A
Basic: What are the established synthetic routes for N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-2-phenylethanesulfonamide?
Answer:
The synthesis typically involves a multi-step approach:
Intermediate Formation : React 2-(1-methyl-1H-pyrrol-2-yl)ethylamine with morpholine under catalytic conditions to form the morpholinoethyl intermediate. This step may use catalysts like Lewis acids or transition metals to enhance regioselectivity .
Sulfonylation : Treat the intermediate with phenylethanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to introduce the sulfonamide group. Reaction temperatures are often maintained at 0–5°C to minimize side reactions .
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (from dichloromethane/hexane) to isolate the final product. Yield optimization may require adjusting solvent ratios or reaction stoichiometry .
Key Challenges : Competing N-alkylation during sulfonylation and purification of hygroscopic intermediates. Mitigation strategies include strict anhydrous conditions and inert atmospheres .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks to confirm the morpholine ring (δ 2.4–3.8 ppm for N-CH₂), pyrrole protons (δ 6.0–6.5 ppm), and sulfonamide (-SO₂NH-, δ 5.5–6.0 ppm). Compare with structurally related compounds (e.g., ) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity between the pyrrole, morpholine, and sulfonamide moieties .
- X-ray Crystallography :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₂₀H₂₈N₃O₃S: ~390.18) .
Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?
Answer:
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions (e.g., sulfonate ester formation). Microwave-assisted synthesis (e.g., 80°C, 30 min) may accelerate steps without decomposition .
- Solvent Selection : Polar aprotic solvents (DMF, dichloromethane) enhance solubility of intermediates. Switch to toluene for steps requiring water removal via azeotropic distillation .
- Catalyst Screening : Test palladium catalysts (e.g., Pd/C) for coupling reactions or Lewis acids (e.g., ZnCl₂) for regioselective alkylation .
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for challenging separations, particularly with polar byproducts .
Case Study : A related morpholinoethyl sulfonamide achieved 90% purity via sequential column chromatography and recrystallization () .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Comparative Bioassays : Test the compound alongside analogs (e.g., replacing morpholine with piperidine or varying aryl groups) to isolate structural contributors to activity. highlights anticonvulsant activity in morpholine-containing analogs .
- Target Validation : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes (e.g., carbonic anhydrase) and validate via kinetic assays (e.g., IC₅₀ determination) .
- Data Normalization : Account for assay variability (e.g., cell line differences) by reporting activities relative to positive controls (e.g., acetazolamide for enzyme inhibition) .
Example : Discrepancies in IC₅₀ values may arise from assay pH; repeat experiments at physiological pH (7.4) and compare with literature .
Advanced: What methodologies validate the purity and stability of this compound under experimental conditions?
Answer:
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to detect impurities (>98% purity threshold). Monitor UV absorption at 254 nm for sulfonamide chromophores .
- Forced Degradation Studies : Expose the compound to heat (60°C, 48 hr), light (ICH Q1B guidelines), and acidic/alkaline conditions to identify degradation products (e.g., sulfonic acid formation) .
- Stability-Indicating Assays : Use differential scanning calorimetry (DSC) to detect polymorphic transitions and thermogravimetric analysis (TGA) for moisture sensitivity .
Note : A related sulfonamide showed <2% degradation after 6 months at -20°C in amber vials () .
Advanced: How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
Answer:
- QSAR Studies : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. highlights the role of nitro groups in enhancing target affinity .
- MD Simulations : Simulate binding stability to receptors (e.g., 1 µs trajectories in GROMACS) to identify critical interactions (e.g., sulfonamide oxygen hydrogen bonds) .
- ADMET Prediction : Use SwissADME to optimize solubility (e.g., adding -OH groups) while maintaining blood-brain barrier permeability for CNS targets .
Case Study : A furan-pyrazole sulfonamide analog () showed improved metabolic stability via computational-guided methyl substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
